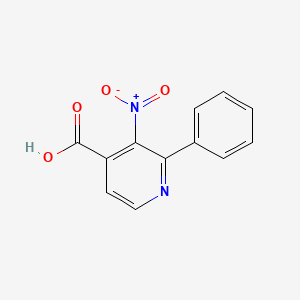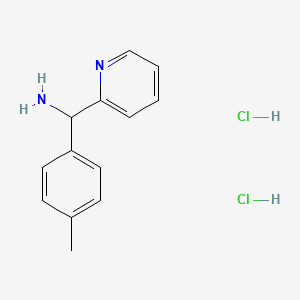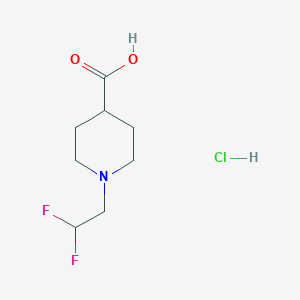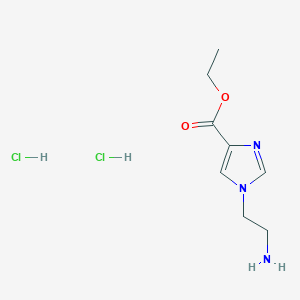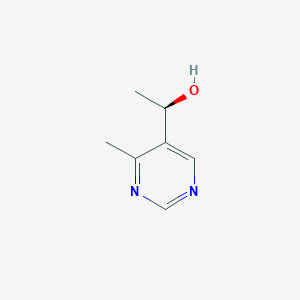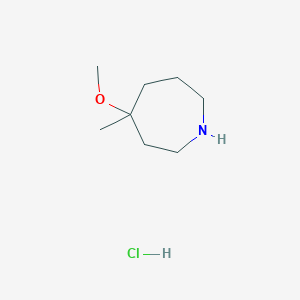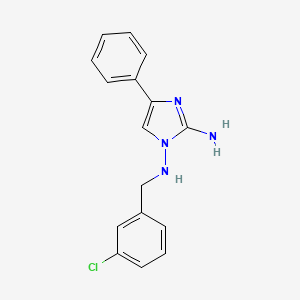
N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine
Übersicht
Beschreibung
“N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl group attached to it. The “3-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the third carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl ring, and a benzyl group with a chlorine substituent. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the imidazole ring is susceptible to reactions such as N-alkylation, while the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the imidazole and phenyl rings would influence properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Characterization
- N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine and similar compounds are used in chemical synthesis, particularly in the preparation of compounds with potential pharmacological activities. For instance, similar compounds have been synthesized and characterized through various techniques like NMR, X-ray diffraction, and HPLC to determine their structure and potential applications (El-Gokha et al., 2019).
2. Development of Polyimides
- Research has focused on the development of polyimides incorporating imidazole derivatives. These polymers have shown remarkable solubility, thermal stability, and other desirable properties for industrial applications. The synthesis involves complex chemical reactions and characterization to optimize the properties of these materials for specific uses (Ghaemy & Alizadeh, 2009).
3. Catalytic Activity in Multicomponent Reactions
- Imidazole derivatives, including those related to N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine, have been studied for their catalytic activity in various chemical reactions. These compounds can facilitate multicomponent reactions, proving to be efficient and versatile catalysts in organic synthesis (Zare et al., 2017).
4. Exploration in Drug Synthesis and Bioactivity
- While avoiding specifics on drug use and dosage, it's notable that compounds structurally similar to N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine are synthesized and evaluated for potential pharmacological activities. These include studies on their bioactivity, such as antioxidant, antibacterial, and antifungal properties (Lavanya, Suresh, & Rao, 2010).
5. Application in Corrosion Inhibition
- Imidazole derivatives have been investigated for their role in corrosion inhibition. These studies involve understanding how these compounds interact with metal surfaces and prevent corrosion, a valuable application in industrial settings (Prashanth et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-N-[(3-chlorophenyl)methyl]-4-phenylimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4/c17-14-8-4-5-12(9-14)10-19-21-11-15(20-16(21)18)13-6-2-1-3-7-13/h1-9,11,19H,10H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMIUVAIMISTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N)NCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



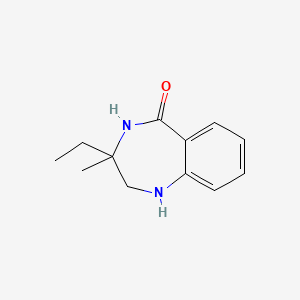
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)
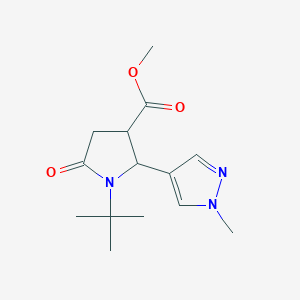

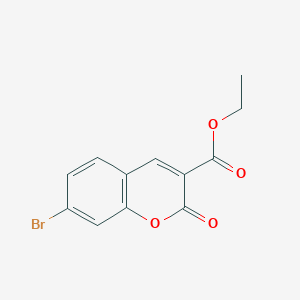

![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
